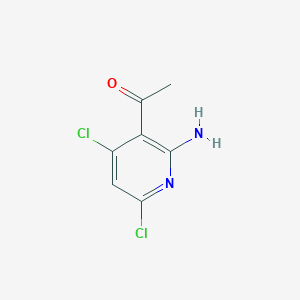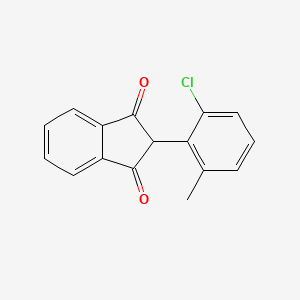![molecular formula C7H7BrN4 B13667489 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 8th position on the triazolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-amine with bromine to introduce the bromine atom at the 6th position. This is followed by the formation of the triazole ring through cyclization with appropriate reagents such as hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis has been explored to enhance the efficiency and yield of the reaction . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired triazolopyridine compound with high yields.
化学反应分析
Types of Reactions
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, bromine, and various nucleophiles. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
科学研究应用
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, such as acting as inhibitors for specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It is utilized in the synthesis of other complex heterocyclic compounds that have applications in various industries, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been studied for its inhibitory activity against kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . The binding of the compound to these targets can disrupt their normal function, leading to the inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol: Similar in structure but with a thiol group instead of an amine group.
8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Similar in structure but with a ketone group instead of an amine group.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Lacks the bromine and methyl groups but has a similar triazolopyridine core.
Uniqueness
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to the specific positioning of the bromine, methyl, and amine groups on the triazolopyridine ring
属性
分子式 |
C7H7BrN4 |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-10-11-7-6(9)2-5(8)3-12(4)7/h2-3H,9H2,1H3 |
InChI 键 |
GEWZDFXYBKCASQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C=C(C=C2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)





![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)




